molecular formula C11H8BrFN2O B2956672 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one CAS No. 2090262-76-1

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one

Cat. No.: B2956672
CAS No.: 2090262-76-1
M. Wt: 283.1
InChI Key: OPBMTXJKIOELRL-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and 5-bromopyrimidin-2(1H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-fluorobenzyl bromide is added to a solution of 5-bromopyrimidin-2(1H)-one in DMF, followed by the addition of K2CO3. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidin-2(1H)-one derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

    Reduction Products: Reduction can yield dihydropyrimidine derivatives.

Scientific Research Applications

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential lead compound for developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and specificity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-chlorobenzyl)pyrimidin-2(1H)-one
  • 5-Bromo-1-(2-methylbenzyl)pyrimidin-2(1H)-one
  • 5-Bromo-1-(2-nitrobenzyl)pyrimidin-2(1H)-one

Uniqueness

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

5-bromo-1-[(2-fluorophenyl)methyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-3-1-2-4-10(8)13/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBMTXJKIOELRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=NC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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